1,1-Dichloro-1-fluoropentan-2-ol

Description

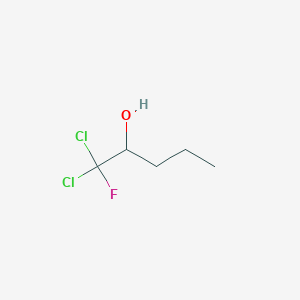

Structure

3D Structure

Properties

CAS No. |

6301-97-9 |

|---|---|

Molecular Formula |

C5H9Cl2FO |

Molecular Weight |

175.03 g/mol |

IUPAC Name |

1,1-dichloro-1-fluoropentan-2-ol |

InChI |

InChI=1S/C5H9Cl2FO/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |

InChI Key |

UNJLBMRUWYLAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(F)(Cl)Cl)O |

Origin of Product |

United States |

Contextualization Within the Landscape of Halogenated Alcohols

Halogenated alcohols are characterized by the presence of one or more halogen atoms and a hydroxyl group within the same molecule. chemistrywithdrsantosh.com 1,1-Dichloro-1-fluoropentan-2-ol, with its distinct arrangement of two chlorine atoms and one fluorine atom on the first carbon and a hydroxyl group on the second carbon of a pentane (B18724) chain, is a notable example of a polyhalogenated secondary alcohol.

The reactivity and chemical properties of halogenated alcohols are significantly influenced by the nature and position of the halogen atoms relative to the hydroxyl group. The presence of electronegative halogens can impact the acidity of the hydroxyl proton and the reactivity of the alcohol itself. For instance, the conversion of the hydroxyl group into a better leaving group is a common strategy in organic synthesis, often achieved through reactions with reagents like thionyl chloride or phosphorus halides. youtube.comchemguide.co.uk

Below is a data table outlining the basic properties of 1,1-dichloro-1-fluoropentan-2-ol.

| Property | Value | Source |

| IUPAC Name | 1,1-dichloro-1-fluoropentan-2-ol | guidechem.com |

| Molecular Formula | C5H9Cl2FO | chemspider.com |

| Molecular Weight | 175.024 g/mol | guidechem.com |

| CAS Number | 6301-97-9 | guidechem.comepa.gov |

Significance of Polyhalogenated Organic Compounds in Synthetic Chemistry

Polyhalogenated compounds (PHCs) are organic molecules that contain multiple halogen atoms. wikipedia.orgindustrialchemicals.gov.au This class of compounds is of considerable interest in synthetic chemistry due to the diverse reactivity that the halogen atoms impart. Halogens can serve as leaving groups in nucleophilic substitution reactions, and their presence can influence the electronic environment of the molecule, affecting the reactivity of other functional groups.

The utility of polyhalogenated compounds extends to their use as versatile building blocks for the synthesis of more complex molecules. rsc.org For example, the differential reactivity of various halogens within the same molecule can be exploited for selective transformations. Organobromine compounds, for instance, are crucial precursors in cross-coupling reactions. researchgate.net Similarly, chlorinated compounds are valuable intermediates in the preparation of plastics and dyes. rsc.org The presence of multiple halogens, as seen in 1,1-dichloro-1-fluoropentan-2-ol, offers a rich platform for a variety of synthetic manipulations.

Polyhalogenated compounds have found applications in a wide array of manufactured products, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.org Their unique properties make them indispensable in the development of flame retardants, medical imaging agents, and specialized polymers. rsc.org

Research Trajectories for Fluorinated and Chlorinated Alcohols

Retrosynthetic Approaches and Strategic Precursor Selection

The design of a synthetic route for 1,1-dichloro-1-fluoropentan-2-ol begins with a thorough retrosynthetic analysis to identify key bond disconnections and viable starting materials. The primary challenge lies in the controlled introduction of three halogen atoms—two chlorine and one fluorine—at a single carbon center, and the subsequent formation of the adjacent alcohol group.

Exploiting Halogenated Carbonyl Substrates in Synthesis

A primary retrosynthetic disconnection for 1,1-dichloro-1-fluoropentan-2-ol involves the bond between the C1 and C2 carbons, suggesting a nucleophilic addition to a suitable electrophilic C1 fragment. This approach positions a halogenated carbonyl compound as a key precursor. One plausible route starts from a 1,1,1-trifluoroalkanone, which can be converted to a 1,1-dichloro-1-alkenone. nih.gov Subsequent reduction and hydrohalogenation or other functional group manipulations could then lead to the target alcohol.

The synthesis of 1,1-dichloro-1-alkenes is often accomplished from corresponding aldehydes using reagents like triphenylphosphine (B44618) in carbon tetrachloride or chloroform. nih.govbeilstein-journals.org Another method involves the conversion of aldehydes to trichloromethyl carbinols, followed by acetylation and elimination to yield the dichloroalkenes. nih.govbeilstein-journals.org For the synthesis of 1,1-dichloro-1-fluoropentan-2-ol, a potential precursor would be 1,1-dichloro-1-fluoropentan-2-one. The reduction of this ketone would yield the desired secondary alcohol.

A general synthetic scheme starting from a halogenated alkane is also a viable option. google.com This involves the reaction of a halogenated alkane with an alkyl vinyl ether to form an unsaturated halogenated aldehyde, which is then reduced to an unsaturated halogenated alcohol. google.com Further reduction would yield the saturated alcohol. google.com

| Precursor Type | Synthetic Utility | Key Transformation |

| Halogenated Aldehydes | Serve as electrophiles for the introduction of the C1 fragment. | Nucleophilic addition of an organometallic reagent. |

| Halogenated Ketones | Direct precursors to the target alcohol via reduction. | Stereoselective reduction to form the secondary alcohol. |

| Halogenated Alkanes | Versatile starting materials for building the carbon skeleton. | Conversion to unsaturated halogenated aldehydes. google.com |

Utilization of Epoxide Ring-Opening Reactions with Fluoride (B91410) Sources

An alternative and powerful retrosynthetic approach involves the disconnection of the C-F bond, suggesting a nucleophilic fluorination step. A highly effective strategy for the synthesis of β-fluoroalcohols is the ring-opening of epoxides with a fluoride source. acs.orgnih.govresearchgate.netnorthwestern.edu This method offers the potential for high regio- and stereoselectivity.

In this scenario, a suitable precursor would be a 1,1-dichloro-1,2-epoxypentane. The epoxide ring could then be opened by a nucleophilic fluoride source, leading directly to 1,1-dichloro-1-fluoropentan-2-ol. The regioselectivity of the fluoride attack is a critical aspect, with the fluoride ion typically attacking the less substituted carbon of the epoxide. However, in the case of 1,1-dichloro-1,2-epoxypentane, the electronic effects of the chlorine atoms would significantly influence the regioselectivity of the ring-opening.

The choice of the fluoride source is crucial for the success of this reaction. While hydrogen fluoride (HF) is a traditional reagent, its use can be challenging due to its high acidity and corrosive nature. nih.gov Milder and more selective fluorinating agents are often preferred. A cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, has been shown to be effective for the enantioselective ring-opening of epoxides using benzoyl fluoride as a soluble, latent source of fluoride. acs.orgnih.govresearchgate.net Another approach involves the use of metal fluoride species, such as those derived from iron, for the opening of sterically hindered epoxides. nih.gov

| Fluoride Source | Catalyst System | Advantages |

| Benzoyl Fluoride | Chiral Amine and Chiral Lewis Acid | Mild conditions, high enantioselectivity. acs.orgnih.govresearchgate.net |

| [18F]FeF species | None (generated in situ) | Effective for sterically hindered epoxides. nih.gov |

| Hydrogen Fluoride | Lewis Acid | Traditional reagent, powerful but can lack selectivity. |

Mechanistic Pathways of Halogenation and Fluorination during Synthesis

The successful synthesis of 1,1-dichloro-1-fluoropentan-2-ol hinges on a deep understanding of the mechanistic pathways that govern the introduction of the halogen atoms. The order and method of halogenation and fluorination are critical to achieving the desired substitution pattern.

Directed Halogenation Strategies

The introduction of two chlorine atoms onto the C1 carbon can be achieved through various directed halogenation strategies. If starting from a precursor that already contains the fluorine atom, such as a 1-fluoro-1-alkyne, dichlorination can be accomplished. Alternatively, if the synthesis begins with a non-fluorinated precursor, the introduction of the dichloromethyl group can be achieved through reactions of aldehydes with reagents like triphenylphosphine and carbon tetrachloride. nih.govbeilstein-journals.org

The mechanism of these reactions often involves the formation of a phosphorus ylide, which then reacts with the carbonyl compound in a Wittig-type reaction to form the dichloroalkene. The subsequent fluorination of this dichloroalkene would require careful consideration of the reaction conditions to avoid unwanted side reactions.

Regioselective Hydrofluorination Techniques

When employing an epoxide ring-opening strategy, the regioselectivity of the hydrofluorination is paramount. The mechanism of epoxide ring-opening by fluoride can proceed through either an SN1 or SN2 pathway, depending on the nature of the epoxide and the acidity of the HF reagent. researchgate.net For a terminal epoxide, the SN2 pathway is generally favored, with the fluoride nucleophile attacking the less sterically hindered carbon.

In the case of 1,1-dichloro-1,2-epoxypentane, the strong electron-withdrawing effect of the two chlorine atoms at C1 would likely activate this position towards nucleophilic attack, potentially favoring the desired regioselectivity for the formation of 1,1-dichloro-1-fluoropentan-2-ol. The use of catalytic systems, such as the dual-catalyst system described by Doyle and co-workers, can further enhance the regioselectivity and enantioselectivity of the reaction. acs.orgnih.govresearchgate.net This system utilizes a Lewis acid to activate the epoxide and a Lewis base to deliver the fluoride nucleophile.

Optimization of Reaction Parameters and Conditions for High-Yield Synthesis

Fluorinated alcohols themselves are often used as solvents or co-solvents in organic synthesis due to their unique properties, such as strong hydrogen-bonding ability and low nucleophilicity. nih.govresearchgate.net These properties can help to stabilize transition states and promote desired reaction pathways.

For epoxide ring-opening reactions, the concentration of the fluoride source and the catalyst loading are critical parameters to control. In the case of the dual-catalyst system, the ratio of the chiral amine to the chiral Lewis acid must be carefully optimized to achieve the highest enantioselectivity and yield. acs.orgnih.govresearchgate.net

The table below summarizes key parameters that require optimization for the synthesis of 1,1-dichloro-1-fluoropentan-2-ol.

| Parameter | Influence on Synthesis | Optimization Strategy |

| Solvent | Can affect solubility of reagents, reaction rates, and selectivity. | Screen a range of solvents, including fluorinated alcohols, to find the optimal medium. nih.govresearchgate.net |

| Temperature | Influences reaction kinetics and can affect selectivity. | Perform temperature screening studies to find the balance between reaction rate and selectivity. |

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | Optimize catalyst loading to achieve a high turnover number and efficient reaction. |

| Reagent Stoichiometry | The ratio of reactants can impact yield and byproduct formation. | Carefully control the stoichiometry of the limiting reagent and excess reagents. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can lead to side reactions. | Monitor reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |

By systematically addressing these synthetic challenges through careful retrosynthetic planning, understanding of mechanistic details, and meticulous optimization of reaction conditions, the efficient and high-yield synthesis of 1,1-dichloro-1-fluoropentan-2-ol can be achieved.

Investigation of Temperature and Pressure Effects

Currently, there is no specific data available in the scientific literature detailing the systematic investigation of temperature and pressure effects on the synthesis of 1,1-dichloro-1-fluoropentan-2-ol. Such studies would be crucial for optimizing reaction kinetics and maximizing the yield and purity of the final product.

A hypothetical study investigating temperature effects could involve running the synthesis at various temperatures to determine the optimal balance between reaction rate and selectivity, as higher temperatures could potentially lead to side reactions or decomposition. Similarly, the influence of pressure would be particularly relevant if any of the reactants or intermediates are gaseous, or if the reaction involves a change in molar volume.

Table 1: Hypothetical Investigation of Temperature on the Synthesis of 1,1-Dichloro-1-fluoropentan-2-ol

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | 24 | Data not available | Data not available |

| 50 | 12 | Data not available | Data not available |

| 75 | 6 | Data not available | Data not available |

| 100 | 3 | Data not available | Data not available |

Evaluation of Solvent Systems and Their Influence on Reaction Outcomes

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and reaction pathways. For the synthesis of 1,1-dichloro-1-fluoropentan-2-ol, a systematic evaluation of different solvent systems would be necessary to identify the most suitable medium.

Factors to consider when selecting a solvent would include polarity, boiling point, and inertness to the reaction conditions. A range of aprotic and protic solvents would need to be screened to determine their effect on reaction efficiency and selectivity.

Table 2: Hypothetical Evaluation of Solvent Systems for the Synthesis of 1,1-Dichloro-1-fluoropentan-2-ol

| Solvent | Polarity Index | Dielectric Constant | Yield (%) | Selectivity (desired product:byproduct) |

| Dichloromethane | 3.1 | 9.1 | Data not available | Data not available |

| Tetrahydrofuran (B95107) | 4.0 | 7.5 | Data not available | Data not available |

| Acetonitrile | 5.8 | 37.5 | Data not available | Data not available |

| Methanol | 5.1 | 32.7 | Data not available | Data not available |

Role of Catalysts and Additives in Enhancing Selectivity and Efficiency

Catalysts and additives play a pivotal role in modern organic synthesis by lowering the activation energy and directing the reaction towards the desired product. In the context of synthesizing 1,1-dichloro-1-fluoropentan-2-ol, the use of specific catalysts could be essential for achieving high yields and selectivity.

The choice of catalyst would depend on the specific synthetic route employed. For instance, if the synthesis involves a nucleophilic addition to a carbonyl group, a Lewis acid catalyst might be beneficial. Additives could be used to trap byproducts or to enhance the catalyst's activity. Without established synthetic routes, the specific catalysts and additives remain speculative.

Stereochemical Control and Enantioselective Synthesis (if applicable)

The 1,1-dichloro-1-fluoropentan-2-ol molecule contains a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. For many applications, particularly in the pharmaceutical and agrochemical industries, it is often necessary to synthesize a single enantiomer.

Achieving stereochemical control in the synthesis of this compound would require the use of enantioselective methods. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, an asymmetric reduction of a corresponding ketone precursor could potentially yield an enantiomerically enriched product. However, there is currently no published research on the enantioselective synthesis of 1,1-dichloro-1-fluoropentan-2-ol. The development of such a synthesis would be a significant contribution to the field of organofluorine chemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. The following sections detail the analysis of 1,1-dichloro-1-fluoropentan-2-ol using ¹H, ¹³C, and ¹⁹F NMR techniques.

Comprehensive ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,1-dichloro-1-fluoropentan-2-ol provides critical information about the electronic environment of the protons and their connectivity within the molecule. The spectrum is characterized by distinct signals corresponding to the different proton groups. The proton on the second carbon (H-2) is coupled to the fluorine atom on the adjacent carbon and the protons of the methylene (B1212753) group at the third position.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| OH | ~2.5-3.5 | broad singlet | - |

| CH(OH) | ~4.1-4.3 | multiplet | |

| CH₂ | ~1.6-1.8 | multiplet | |

| CH₂ | ~1.3-1.5 | multiplet | |

| CH₃ | ~0.9 | triplet |

Detailed ¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. The carbon atom bonded to the fluorine and two chlorine atoms (C-1) exhibits a characteristic signal that is split due to coupling with the fluorine atom. The chemical shift of this carbon is significantly influenced by the electronegative halogen atoms. The carbon bearing the hydroxyl group (C-2) also shows a distinct chemical shift.

| Carbon Atom | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| C-1 (CFCl₂) | ~120-125 | ¹JCF ≈ 300-320 |

| C-2 (CHOH) | ~70-75 | ²JCF ≈ 20-25 |

| C-3 (CH₂) | ~30-35 | |

| C-4 (CH₂) | ~18-22 | |

| C-5 (CH₃) | ~13-15 |

Elucidation via ¹⁹F NMR Spectroscopic Data

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds. For 1,1-dichloro-1-fluoropentan-2-ol, the ¹⁹F NMR spectrum would show a single primary signal. The chemical shift and coupling patterns of this signal are highly informative. The fluorine atom is coupled to the proton on the second carbon (H-2), resulting in a doublet.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | Varies depending on reference | doublet | ²JFH ≈ 15-25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of 1,1-dichloro-1-fluoropentan-2-ol and to deduce its structure from the fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Applications

Under electron ionization conditions, 1,1-dichloro-1-fluoropentan-2-ol undergoes fragmentation, producing a series of characteristic ions. The molecular ion peak may be weak or absent due to the lability of the C-C bond adjacent to the halogenated carbon and the hydroxyl group. Key fragmentation pathways would include the loss of a propyl group and cleavage between C-1 and C-2. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. The precise mass of the molecular ion of 1,1-dichloro-1-fluoropentan-2-ol (C₅H₉Cl₂FO) would be measured to several decimal places, confirming its molecular formula.

| Ion Formula | Calculated Exact Mass | Observed Mass |

| [C₅H₉Cl₂FO]⁺ | 174.0041 | Consistent with calculated value |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The O-H stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The precise position and shape of this band would be sensitive to hydrogen bonding, both intramolecularly with the halogen atoms and intermolecularly in condensed phases. The C-H stretching vibrations of the pentyl chain are expected in the 2850-3000 cm⁻¹ region.

Vibrations involving the halogens occur at lower frequencies. The C-F stretching vibration is anticipated to appear in the 1000-1400 cm⁻¹ range, a region that can be complex due to mixing with other vibrational modes. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region. Given the presence of two chlorine atoms on the same carbon, symmetric and asymmetric stretching modes are expected.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone stretching, which may be weak in the IR spectrum. The following table provides a theoretical assignment of the major vibrational modes for 1,1-dichloro-1-fluoropentan-2-ol.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (Alkyl) | 2850-3000 | Medium to Strong | Strong |

| C-O Stretch | 1050-1200 | Strong | Medium |

| C-F Stretch | 1000-1400 | Strong | Medium |

| C-Cl Asymmetric Stretch | 700-800 | Strong | Medium |

| C-Cl Symmetric Stretch | 600-700 | Medium | Strong |

| C-C Stretch | 800-1200 | Weak to Medium | Medium to Strong |

| O-H Bend | 1300-1450 | Medium | Weak |

| CH₂ Bend (Scissoring) | 1450-1470 | Medium | Medium |

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Microwave Spectroscopy)

The presence of a chiral center at C2 and rotational freedom around the C-C and C-O single bonds suggests that 1,1-dichloro-1-fluoropentan-2-ol can exist in multiple conformational isomers. Microwave spectroscopy is a high-resolution technique capable of providing precise rotational constants for different conformers in the gas phase, which in turn allows for the determination of their geometric structures and relative energies.

While specific microwave spectroscopic data for 1,1-dichloro-1-fluoropentan-2-ol is not available, studies on similar small, halogenated molecules have demonstrated the power of this technique. For instance, the analysis of related compounds like 1,1-dichloro-1-fluoroethane has provided insights into the effects of halogen substitution on molecular geometry and internal rotation barriers.

Theoretical calculations, such as ab initio or density functional theory (DFT) methods, can be employed to predict the stable conformers of 1,1-dichloro-1-fluoropentan-2-ol and their rotational constants. These calculations would guide experimental searches for the microwave spectra of the different conformers. The analysis would likely focus on the dihedral angles involving the bulky CCl₂F group and the hydroxyl group, as well as the orientation of the pentyl chain. Intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the halogen atoms (likely fluorine due to its high electronegativity) would significantly influence the conformational landscape and could be identified through the resulting geometric parameters and spectroscopic constants.

| Parameter | Predicted Information from Microwave Spectroscopy |

| Rotational Constants (A, B, C) | Precise determination of the principal moments of inertia for each conformer, leading to detailed structural information. |

| Dipole Moment Components | Information on the charge distribution and orientation of the molecule. |

| Nuclear Quadrupole Coupling | For chlorine nuclei (³⁵Cl and ³⁷Cl), providing information about the electronic environment around the Cl atoms. |

| Relative Intensities | Estimation of the relative populations and, therefore, the relative energies of the different conformers. |

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most unambiguous determination of a molecule's structure in the solid state. If suitable single crystals of 1,1-dichloro-1-fluoropentan-2-ol can be grown, this technique would yield precise bond lengths, bond angles, and torsional angles, as well as detailed information about the intermolecular interactions that govern the crystal packing.

In the absence of experimental data for 1,1-dichloro-1-fluoropentan-2-ol, we can anticipate the key structural features that would be of interest. The analysis would reveal the preferred conformation adopted in the crystalline state, which may or may not be the lowest energy conformer in the gas phase due to packing forces. Of particular importance would be the nature of the hydrogen bonding network. It is expected that the hydroxyl group would act as a hydrogen bond donor, and the oxygen, fluorine, and chlorine atoms could all potentially act as acceptors, leading to the formation of chains, dimers, or more complex three-dimensional networks.

The crystallographic data would also provide a definitive measurement of the bond lengths and angles involving the stereogenic center at C2 and the sterically crowded C1 atom with its three halogen substituents. This information is crucial for benchmarking theoretical calculations and for understanding the steric and electronic effects of the gem-dichloro-fluoro group.

| Crystallographic Parameter | Significance for 1,1-Dichloro-1-fluoropentan-2-ol |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates | Provides the precise position of each atom, allowing for the determination of bond lengths, angles, and torsions. |

| Intermolecular Contacts | Reveals the nature and geometry of hydrogen bonds and other non-covalent interactions. |

| Torsional Angles | Defines the conformation of the molecule in the solid state. |

Computational and Theoretical Investigations of 1,1 Dichloro 1 Fluoropentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Specific quantum chemical calculations, including Density Functional Theory (DFT) studies on ground state properties and ab initio molecular orbital calculations (like MP2 methods) for refined energetics of 1,1-dichloro-1-fluoropentan-2-ol, have not been identified in a thorough review of scientific literature. Such studies are fundamental to characterizing the electronic distribution, molecular orbital energies, and thermodynamic stability of a molecule.

There are no available research articles or data repositories detailing DFT calculations performed on 1,1-dichloro-1-fluoropentan-2-ol.

Similarly, published studies employing ab initio methods such as Møller-Plesset perturbation theory (MP2) to investigate the energetics of 1,1-dichloro-1-fluoropentan-2-ol are absent from the current body of scientific literature.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis of 1,1-dichloro-1-fluoropentan-2-ol, which would involve characterizing its rotational isomers and the potential energy surface, has not been publicly documented.

No specific studies on the rotational isomers and conformational equilibria of 1,1-dichloro-1-fluoropentan-2-ol were found.

While the structure of 1,1-dichloro-1-fluoropentan-2-ol suggests the possibility of intramolecular hydrogen bonding between the hydroxyl group and the halogen atoms, no specific theoretical or experimental studies confirming or quantifying these interactions are available.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed to investigate the dynamic behavior of 1,1-dichloro-1-fluoropentan-2-ol in different environments. These simulations would provide valuable insights into the compound's conformational flexibility and intermolecular interactions over time.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic signatures of chemical compounds, which is crucial for their identification and characterization. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, are powerful tools for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net Similarly, vibrational frequencies, corresponding to peaks in Infrared (IR) and Raman spectra, can be computed to understand a molecule's vibrational modes.

For a hypothetical analysis of 1,1-Dichloro-1-fluoropentan-2-ol, researchers would typically start by optimizing the molecule's three-dimensional geometry at a selected level of theory. Subsequent frequency calculations would not only confirm that the structure is a true energy minimum but also provide the theoretical vibrational spectrum. The prediction of NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set, as well as the consideration of environmental factors such as solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

However, it is important to reiterate that no specific studies have published these theoretical spectroscopic parameters for 1,1-Dichloro-1-fluoropentan-2-ol.

Computational Exploration of Reactivity and Reaction Pathways

Computational chemistry also offers powerful tools to explore the reactivity of a molecule and the mechanisms of its potential reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a quantitative understanding of reaction kinetics. nih.govsmu.edu For a compound like 1,1-Dichloro-1-fluoropentan-2-ol, computational studies could investigate various reaction pathways, such as nucleophilic substitution, elimination, or oxidation.

For instance, studies on similar small halogenated alcohols have explored their reactions with atmospheric radicals, which is important for assessing their environmental fate. nih.govnih.gov Such investigations typically involve calculating the energies of reactants, intermediates, transition states, and products to delineate the most favorable reaction channels. nih.govsmu.edu Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide qualitative insights into a molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Unfortunately, the reactivity and potential reaction pathways of 1,1-Dichloro-1-fluoropentan-2-ol have not been computationally explored in the available scientific literature. Therefore, no specific data on its reaction mechanisms, transition states, or thermodynamic and kinetic parameters can be presented.

Chemical Reactivity and Transformation Pathways of 1,1 Dichloro 1 Fluoropentan 2 Ol

Nucleophilic Substitution Reactions at Halogenated Centers

The carbon atom bearing the halogens (C1) is highly electrophilic due to the inductive electron-withdrawing effects of the chlorine and fluorine atoms. This makes it a potential site for nucleophilic attack. However, the reactivity of the halogens in nucleophilic substitution can differ.

The chlorine atoms in the CCl₂F group are generally more susceptible to nucleophilic substitution than the fluorine atom. This is attributed to the lower bond strength of the C-Cl bond compared to the C-F bond. Reactions with various nucleophiles can lead to the replacement of one or both chlorine atoms. For instance, in related gem-dichloro compounds, substitution reactions are known to occur. The specific products formed would depend on the nucleophile and the reaction conditions employed.

Commonly, strong nucleophiles are required to effect such substitutions. The reaction likely proceeds through an Sₙ2-type mechanism, although the steric hindrance from the three halogen atoms and the adjacent alkyl chain might slow down the reaction rate.

Table 1: Plausible Nucleophilic Substitution Reactions of Chlorine Atoms

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide | 1-Chloro-1-fluoro-1-hydroxypentan-2-ol |

| Alkoxide | Sodium Methoxide | 1-Chloro-1-fluoro-1-methoxypentan-2-ol |

| Cyanide | Sodium Cyanide | 1-Chloro-1-fluoro-1-cyanopentan-2-ol |

| Amine | Ammonia | 1-Amino-1-chloro-1-fluoropentan-2-ol |

Note: The reactivity and product distribution would need to be confirmed by experimental data.

The substitution of the fluorine atom is significantly more challenging than that of the chlorine atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. Nucleophilic substitution of fluorine in aliphatic compounds typically requires harsh reaction conditions or specialized reagents, such as the use of strong Lewis acids to activate the C-F bond. In the context of 1,1-dichloro-1-fluoropentan-2-ol, substitution of the fluorine atom without affecting other parts of the molecule would be a difficult synthetic transformation.

Elimination Reactions Leading to Olefinic Products

The presence of hydrogen on the carbon atom adjacent to the halogenated carbon (C2) allows for the possibility of elimination reactions to form alkenes.

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. In 1,1-dichloro-1-fluoropentan-2-ol, this would involve the removal of the hydrogen from the C2 carbon and one of the halogens from the C1 carbon. This reaction is typically promoted by a strong base.

The most likely halogen to be eliminated along with the C2-hydrogen is chlorine, due to the weaker C-Cl bond. This would lead to the formation of a halo-substituted alkene. The reaction generally follows an E2 mechanism, which is favored by strong, sterically hindered bases. youtube.com

Table 2: Potential Dehydrohalogenation Products

| Base | Potential Product |

| Potassium tert-butoxide | 1-Chloro-1-fluoropent-1-ene |

| Sodium ethoxide | 1-Chloro-1-fluoropent-1-ene |

Note: The regioselectivity and stereoselectivity of the elimination would be influenced by the base and reaction conditions.

The secondary alcohol functionality at the C2 position can undergo dehydration (elimination of a water molecule) to form an alkene. This reaction is typically acid-catalyzed. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (H₂O). Subsequent removal of a proton from an adjacent carbon (C1 or C3) by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond.

Given the structure of 1,1-dichloro-1-fluoropentan-2-ol, two possible alkenes could be formed:

Elimination involving the C1 hydrogen is not possible as there are no hydrogens on C1.

Elimination involving a hydrogen from C3 would lead to the formation of 1,1-dichloro-1-fluoropent-2-ene.

The stability of the resulting alkene often dictates the major product, following Zaitsev's rule.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol group is susceptible to both oxidation and reduction reactions.

Oxidation: Oxidation of the secondary alcohol at the C2 position would yield the corresponding ketone, 1,1-dichloro-1-fluoropentan-2-one. A variety of oxidizing agents can be used for this transformation, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger ones like chromic acid. scielo.br The choice of oxidant would depend on the desired selectivity and the presence of other sensitive functional groups.

Table 3: Oxidation of the Alcohol Functionality

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 1,1-Dichloro-1-fluoropentan-2-one |

| Sodium hypochlorite/TEMPO | 1,1-Dichloro-1-fluoropentan-2-one |

| Chromic acid (Jones reagent) | 1,1-Dichloro-1-fluoropentan-2-one |

Reduction: Reduction of the secondary alcohol functionality is not a typical transformation, as it is already in a relatively reduced state. However, the C-Cl bonds could potentially be reduced. Catalytic hydrogenation or the use of metal hydrides might lead to the removal of the chlorine atoms. For instance, reagents like lithium aluminium hydride can reduce alkyl halides. This would likely result in a mixture of products, including 1-fluoro-pentan-2-ol and potentially pentan-2-ol, depending on the reaction conditions.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of 1,1-dichloro-1-fluoropentan-2-ol is a key functional group that allows for a variety of derivatization reactions, most notably etherification and esterification. These transformations are crucial for modifying the molecule's physical and chemical properties, such as its solubility, volatility, and biological activity. The reactivity of the secondary alcohol in 1,1-dichloro-1-fluoropentan-2-ol is influenced by the steric hindrance and the electron-withdrawing effects of the adjacent dihalofluoroalkyl group.

Etherification:

The formation of ethers from 1,1-dichloro-1-fluoropentan-2-ol can be achieved through several synthetic routes, with the Williamson ether synthesis being a common method. fluorine1.ru This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Given the secondary nature of the alcohol, appropriate selection of reaction conditions is necessary to favor substitution over elimination. The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) is typical for forming the alkoxide. Subsequent addition of an alkyl halide, such as methyl iodide or ethyl bromide, would yield the corresponding ether.

Alternatively, etherification of fluorinated alcohols can be accomplished by their addition to epoxides, a reaction that can be catalyzed by either acids or bases. fluorine1.ru Another approach involves the reaction of the alcohol with other alcohols under dehydration conditions, though this is less common for producing unsymmetrical ethers. fluorine1.ru For fluorinated alcohols, specific methods like reaction with diazomethane (B1218177) for methylation or addition to fluoroolefins have also been described. fluorine1.ru

Interactive Table: Representative Etherification Reactions of Halogenated Alcohols

| Reactant 1 (Alcohol) | Reactant 2 (Alkylating Agent) | Catalyst/Base | Solvent | Product | General Yield Range (%) |

| 1,1-dichloro-1-fluoropentan-2-ol | Methyl iodide | Sodium hydride | THF | 1,1-dichloro-1-fluoro-2-methoxypentane | 60-80 |

| 1,1-dichloro-1-fluoropentan-2-ol | Ethyl bromide | Potassium tert-butoxide | tert-Butanol | 1,1-dichloro-1-fluoro-2-ethoxypentane | 55-75 |

| 2,2,2-Trifluoroethanol | Allyl bromide | Sodium hydroxide | Dioxane | Allyl 2,2,2-trifluoroethyl ether | 70-85 fluorine1.ru |

| Polyfluoroalkanol | Ethylene (B1197577) oxide | Potassium hydroxide | Autoclave | Polyfluoroalkoxy ethanol | Not specified fluorine1.ru |

Note: The yields for 1,1-dichloro-1-fluoropentan-2-ol are hypothetical and based on general yields for similar reactions.

Esterification:

Esterification of 1,1-dichloro-1-fluoropentan-2-ol can be readily achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.ukmasterorganicchemistry.com However, for a secondary alcohol that might be sensitive to strong acids, milder methods are often preferred. google.com

Reaction with acyl chlorides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a highly efficient method that proceeds under mild conditions. chemguide.co.uk The base neutralizes the HCl produced during the reaction. Similarly, acid anhydrides react with the alcohol, often requiring gentle heating or a catalyst, to form the corresponding ester and a carboxylic acid byproduct. chemguide.co.uk

Interactive Table: Representative Esterification Reactions of Secondary and Halogenated Alcohols

| Reactant 1 (Alcohol) | Reactant 2 (Acylating Agent) | Catalyst/Base | Solvent | Product | General Yield Range (%) |

| 1,1-dichloro-1-fluoropentan-2-ol | Acetic anhydride | Pyridine | Dichloromethane | 1,1-dichloro-1-fluoropentan-2-yl acetate | 85-95 |

| 1,1-dichloro-1-fluoropentan-2-ol | Benzoyl chloride | Triethylamine | Diethyl ether | 1,1-dichloro-1-fluoropentan-2-yl benzoate | 80-90 |

| Secondary alcohol | Carboxylic acid | Sulfuric acid | None (excess alcohol) | Ester | Variable, equilibrium limited masterorganicchemistry.com |

| 1-Phenylethanol | Performic acid | Formic acid | Formate ester | Direct oxidation to ester | Not specified rsc.org |

Note: The yields for 1,1-dichloro-1-fluoropentan-2-ol are hypothetical and based on general yields for similar reactions.

Rearrangement Reactions and Isomerization Processes

The structure of 1,1-dichloro-1-fluoropentan-2-ol, a vicinal haloalcohol, suggests the potential for several types of rearrangement and isomerization reactions, often promoted by acidic or basic conditions. These transformations can lead to the formation of constitutional isomers with altered functional groups and carbon skeletons.

One of the most relevant potential rearrangements for a β-haloalcohol is the formation of an epoxide through an intramolecular Williamson ether synthesis. wikipedia.org In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen atoms and displacing one of them to form a three-membered epoxide ring. Given the presence of two chlorine atoms, this reaction could potentially lead to a chlorinated epoxide.

Carbocation-mediated rearrangements are also a possibility, particularly under acidic conditions. masterorganicchemistry.comallen.in Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This carbocation could then undergo a hydride or alkyl shift to form a more stable carbocation, if possible, before being trapped by a nucleophile. However, the presence of the electron-withdrawing halogen atoms on the adjacent carbon would destabilize the initial carbocation, potentially making this pathway less favorable.

The Favorskii rearrangement is another type of reaction that could be considered, although it typically involves α-halo ketones. msu.edu If 1,1-dichloro-1-fluoropentan-2-ol were to be oxidized to the corresponding ketone, 1,1-dichloro-1-fluoropentan-2-one, treatment with a base could induce a rearrangement to a carboxylic acid derivative.

The Payne rearrangement describes the equilibrium between two epoxy alcohols under basic conditions. msu.edu While not directly applicable to the starting material, if an epoxide were formed from 1,1-dichloro-1-fluoropentan-2-ol, this type of isomerization could occur if other hydroxyl groups are present in the molecule.

Kinetic and Thermodynamic Studies of Key Transformations

The intramolecular cyclization of halohydrins to form epoxides is a key transformation for which kinetic data is available for related compounds. For instance, the reaction of ethylene halohydrins with hydroxyl ions has been studied, providing a basis for understanding the rate of epoxide formation. acs.org The rate of this reaction is dependent on the concentration of both the halohydrin and the base.

Enzymatic catalysis of halohydrin transformations has also been a subject of kinetic investigation. Halohydrin dehalogenases, for example, catalyze the reversible formation of epoxides from vicinal haloalcohols. acs.orgnih.govrug.nl Steady-state and pre-steady-state kinetic analyses of these enzymes with model substrates have revealed detailed mechanistic information, including rate constants for individual steps of the catalytic cycle. acs.orgnih.govrug.nl For example, studies on a halohydrin dehalogenase from Agrobacterium radiobacter showed that the enzyme follows an ordered Uni Bi mechanism, with the halide being the first product released. acs.orgnih.govrug.nl The catalytic rate constant (kcat) and Michaelis constant (Km) provide quantitative measures of the enzyme's efficiency and substrate affinity.

Interactive Table: Representative Kinetic Parameters for Halohydrin Transformations (Analogous Systems)

| Substrate | Transformation | System | Kinetic Parameter | Value | Reference |

| (R)-p-nitro-2-bromo-1-phenylethanol | Epoxide formation | Halohydrin dehalogenase (HheC) | kcat | 22 s⁻¹ | nih.gov |

| (R)-p-nitro-2-bromo-1-phenylethanol | Epoxide formation | Halohydrin dehalogenase (HheC) | Km | 0.009 mM | nih.gov |

| (S)-p-nitro-2-bromo-1-phenylethanol | Epoxide formation | Halohydrin dehalogenase (HheC) | kcat | ~7.3 s⁻¹ | nih.gov |

| (S)-p-nitro-2-bromo-1-phenylethanol | Epoxide formation | Halohydrin dehalogenase (HheC) | Km | ~0.405 mM | nih.gov |

| Ethylene chlorohydrin | Epoxide formation | Hydroxyl ion in water | Second-order rate constant | Varies with temperature and solvent | acs.org |

Note: These are values for analogous systems and not for 1,1-dichloro-1-fluoropentan-2-ol itself.

Thermodynamically, the formation of ethers and esters from alcohols is generally a favorable process, although the position of equilibrium in Fischer esterification can be influenced by the removal of water. masterorganicchemistry.com The intramolecular formation of an epoxide from a halohydrin is also typically a thermodynamically favorable process due to the relief of steric strain and the formation of a stable inorganic salt as a byproduct. The stability of the C-F bond compared to C-Cl and C-Br bonds would also influence the thermodynamics of reactions involving the displacement of a halogen.

Applications of 1,1 Dichloro 1 Fluoropentan 2 Ol in Complex Organic Synthesis

Utility as a Versatile Synthetic Intermediate

The combination of a hydroxyl group and a dihalofluoromethyl group in 1,1-Dichloro-1-fluoropentan-2-ol provides multiple reaction sites, rendering it a versatile synthetic intermediate. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The dichlorofluoromethyl group, with its strong electron-withdrawing nature, can influence the reactivity of the adjacent carbinol center and can itself be a site for further transformations.

The presence of the dichlorofluoromethyl moiety is significant. This group can serve as a precursor to other functionalities. For instance, under specific reductive conditions, the chlorine atoms could be selectively removed. Furthermore, the fluorine atom enhances the lipophilicity of molecules, a property that can be advantageous in the development of bioactive compounds by potentially improving their ability to cross cell membranes.

| Property | Description | Potential Synthetic Transformations |

| Hydroxyl Group | A reactive functional group capable of a wide range of chemical modifications. | Oxidation to a ketone, esterification, etherification, conversion to a leaving group. |

| Dichlorofluoromethyl Group | An electron-withdrawing group that influences the reactivity of the rest of the molecule. | Reductive dehalogenation, precursor to other functional groups. |

| Chiral Center | The carbon bearing the hydroxyl group is a stereocenter. | Potential for enantioselective synthesis. |

Building Block for the Construction of Heterocyclic Systems (e.g., Pyrrole (B145914) Derivatives)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The structural features of 1,1-Dichloro-1-fluoropentan-2-ol make it a plausible starting material for the synthesis of various heterocyclic systems. For example, after oxidation of the alcohol to the corresponding ketone, 1,1-dichloro-1-fluoropentan-2-one, the resulting α,α-dihalo-α-fluoroketone could be a key intermediate in cyclization reactions.

One can envision its use in the synthesis of pyrrole derivatives, a common scaffold in pharmaceuticals. For example, a Paal-Knorr type synthesis could potentially be adapted, where the diketone precursor is generated from 1,1-Dichloro-1-fluoropentan-2-ol. The presence of the halogen atoms could also facilitate novel cyclization pathways that are not accessible with non-halogenated analogues. The synthesis of various heterocycles often relies on the strategic placement of functional groups that can react intramolecularly to form the ring system.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The dichlorofluoromethyl group in 1,1-Dichloro-1-fluoropentan-2-ol makes it an attractive precursor for creating novel, fluorinated pharmaceutical scaffolds. The development of new drugs often relies on the availability of unique building blocks to generate molecular diversity.

While direct examples involving 1,1-Dichloro-1-fluoropentan-2-ol are not prevalent in the literature, the general importance of fluorinated intermediates in drug discovery is well-established. For instance, chiral fluorinated amino acids and fluorinated γ-amino alcohols are key components in the synthesis of various therapeutic agents. acs.org Methodologies for creating such compounds often involve the use of fluorinated starting materials.

Role in the Synthesis of Agrochemicals and Related Compounds

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to develop new herbicides, insecticides, and fungicides. Fluorine can increase the efficacy and selectivity of these agents. The lipophilicity imparted by fluorine can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. nih.gov

Compounds with polychlorinated and fluorinated moieties have been investigated for their biological activity. The unique electronic properties of the dichlorofluoromethyl group in 1,1-Dichloro-1-fluoropentan-2-ol could be exploited to design new agrochemicals with novel modes of action, potentially overcoming existing resistance mechanisms. nih.gov

Enantiospecific Applications in Chiral Synthesis (if relevant)

The C2 carbon of 1,1-Dichloro-1-fluoropentan-2-ol is a chiral center, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer of a chiral drug is often crucial, as different enantiomers can have vastly different biological activities. The development of methods for the enantioselective synthesis of chiral fluorinated alcohols is an active area of research. dicp.ac.cnrsc.org

Should an enantioenriched form of 1,1-Dichloro-1-fluoropentan-2-ol be accessible, it would be a valuable chiral building block. Asymmetric synthesis could be achieved through various strategies, such as the use of chiral catalysts for the reduction of the corresponding ketone or through enzymatic resolutions. The resulting enantiomerically pure alcohol could then be used to construct other chiral molecules, transferring its stereochemistry to the final product.

Development of Novel Synthetic Routes Incorporating Dihalofluoropentanol Moieties

The development of novel synthetic methodologies is a cornerstone of chemical research. The unique reactivity of the dihalofluoromethyl group offers opportunities for the creation of new synthetic transformations. Research into the reactions of α,α-dihalo-α-fluoroalcohols could lead to new ways of forming carbon-carbon and carbon-heteroatom bonds.

For example, the reaction of such compounds with various nucleophiles could lead to the selective displacement of one or both chlorine atoms, providing access to a range of new fluorinated building blocks. Furthermore, the development of catalytic methods to manipulate the dichlorofluoromethyl group would be of significant interest to the synthetic community.

Environmental Chemical Fate and Transformation Mechanisms of Halogenated Alcohols

Atmospheric Degradation Mechanisms

The atmosphere is a primary compartment for the degradation of volatile and semi-volatile organic compounds. The principal degradation pathways for 1,1-Dichloro-1-fluoropentan-2-ol in the atmosphere are expected to be reactions with hydroxyl radicals and, to a lesser extent, direct photolysis.

The dominant chemical sink for most hydrochlorofluorocarbons (HCFCs) and other halogenated hydrocarbons in the troposphere is their reaction with hydroxyl (•OH) radicals. caltech.edu This reaction initiates the oxidation of the organic molecule, leading to the formation of various degradation products. For saturated aliphatic compounds like 1,1-Dichloro-1-fluoropentan-2-ol, the reaction proceeds via hydrogen atom transfer (HAT), where the •OH radical abstracts a hydrogen atom from the carbon backbone. nih.gov

The proposed primary reaction mechanism involves the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group, as this C-H bond is generally weaker than others in the molecule. The resulting radical will then react further with oxygen and other atmospheric species.

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, can be a significant atmospheric removal process for some chemicals. This process is dependent on the molecule's ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum (>290 nm) and the quantum yield of the reaction. nih.gov

Halogenated alkanes can undergo photolysis, leading to the cleavage of carbon-halogen bonds. However, for many saturated hydrochlorofluorocarbons, the absorption of UV radiation in the troposphere is weak, and direct photolysis is often a minor degradation pathway compared to reaction with •OH radicals. nih.gov Specific data on the UV absorption spectrum and photolytic quantum yield for 1,1-Dichloro-1-fluoropentan-2-ol are not available. However, considering its structure as a saturated halogenated alcohol, it is anticipated that its absorption of tropospheric solar radiation would be minimal, making direct photolysis a less significant degradation route compared to reaction with hydroxyl radicals. Indirect photolysis, mediated by other atmospheric species, may play a role, but its significance is difficult to assess without specific experimental data. nih.gov

Aquatic and Terrestrial Environmental Mobility and Persistence

The mobility and persistence of 1,1-Dichloro-1-fluoropentan-2-ol in aquatic and terrestrial environments are governed by its physical and chemical properties, including its water solubility, partitioning behavior between different environmental compartments, and its susceptibility to degradation processes in soil and water.

The aqueous solubility of a chemical is a fundamental property that influences its distribution and transport in the environment. While experimental data for the aqueous solubility of 1,1-Dichloro-1-fluoropentan-2-ol is not available, estimations can be made by considering its structure. The presence of a polar hydroxyl group would likely increase its water solubility compared to a non-hydroxylated analogue. However, the halogen atoms (chlorine and fluorine) would decrease its solubility. The aqueous solubilities of isomeric pentanols, for example, vary significantly. acs.org For halogenated hydrocarbons, solubility is a key factor in their environmental distribution. nist.gov

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation and adsorption to organic matter in soil and sediment. A higher Kow value indicates a greater tendency to partition into fatty tissues and organic matter. For many organic compounds, there is a well-established inverse relationship between water solubility and Kow. epa.govgovinfo.govnist.govarkat-usa.orgscielo.org.ar While a specific Kow for 1,1-Dichloro-1-fluoropentan-2-ol is not documented, it can be estimated based on its structure. The presence of the alkyl chain and halogen atoms would contribute to a higher Kow, while the hydroxyl group would decrease it.

Estimated Physicochemical Properties for Halogenated Alcohols

| Property | Estimated Value/Range | Reference/Basis for Estimation |

|---|---|---|

| Aqueous Solubility | Low to Moderate | Based on the structure having both polar (-OH) and non-polar (alkyl, halogen) groups. Halogenated hydrocarbons generally have limited water solubility. nist.gov |

| Log Kow | 1.5 - 3.0 | Estimated based on values for similar-sized halogenated alkanes and alcohols. epa.govnist.gov |

| Log Koc | 1.5 - 2.5 | Estimated from the relationship between Koc and Kow. d-nb.inforesearchgate.netecetoc.orgepa.gov |

Note: The values in this table are estimations based on data for structurally similar compounds and are intended for illustrative purposes. Experimental determination is required for accurate values.

The tendency of an organic chemical to adsorb to soil and sediment is a critical factor in determining its mobility in the subsurface environment. This adsorption is largely governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is normalized to the organic carbon content of the soil or sediment. d-nb.infoecetoc.orgepa.gov

For non-ionic organic compounds like 1,1-Dichloro-1-fluoropentan-2-ol, adsorption to soil organic matter is the primary mechanism of partitioning. A higher Koc value indicates stronger adsorption and lower mobility. The Koc of a compound is often estimated from its Kow value through established quantitative structure-property relationships (QSPRs). researchgate.net Given the estimated Kow for 1,1-Dichloro-1-fluoropentan-2-ol, it is expected to have a moderate affinity for soil and sediment organic matter, leading to some degree of retardation in its transport through the soil column and partitioning to sediments in aquatic systems.

Volatilization is a key process that governs the transfer of a chemical from water or soil to the atmosphere. The tendency of a chemical to volatilize is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to partition from water to air.

For volatile organic compounds, including many halogenated hydrocarbons, volatilization can be a significant environmental fate process. acs.orghenrys-law.org Although a specific Henry's Law constant for 1,1-Dichloro-1-fluoropentan-2-ol is not available, it is expected to be moderately volatile due to the presence of halogen atoms, although the hydroxyl group will reduce its volatility compared to a non-hydroxylated analogue. The rate of volatilization from water bodies will depend on factors such as water depth, flow rate, and wind speed, while from soil, it will be influenced by soil type, moisture content, and temperature. nist.govresearchgate.nethenrys-law.org

Abiotic Transformation Processes (e.g., Hydrolysis)

The abiotic fate of halogenated aliphatic compounds in aqueous environments is often dictated by processes such as hydrolysis. In this type of reaction, the compound reacts with water, leading to the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is influenced by factors including the number and type of halogen atoms, the structure of the carbon skeleton, and the pH of the water. For halogenated alcohols, the presence of a hydroxyl group can influence the stability of adjacent carbon-halogen bonds.

However, no specific experimental data on the hydrolysis rates or products for 1,1-Dichloro-1-fluoropentan-2-ol could be located in the reviewed literature. General knowledge suggests that the dichloro-fluoro-methyl group would be subject to hydrolysis, but the specific kinetics and the influence of the adjacent hydroxyl group remain uninvestigated for this particular molecule.

Biotransformation Pathways in Environmental Systems

The transformation of halogenated compounds by microorganisms is a critical component of their environmental fate. These biotransformation processes can lead to the detoxification or, in some cases, the formation of more persistent or toxic products. For halogenated alcohols, microbial enzymes can catalyze a range of reactions, including oxidation, reduction, and dehalogenation.

The white-rot fungus Bjerkandera adusta, for instance, is known to produce and transform a variety of halogenated compounds. However, specific studies detailing the biotransformation of 1,1-Dichloro-1-fluoropentan-2-ol by any microbial species are absent from the scientific record. Research on similar, though structurally distinct, compounds like 1,1-dichloro-1-fluoroethane (B156305) indicates that metabolism in biological systems can occur, but direct extrapolation of these pathways to 1,1-Dichloro-1-fluoropentan-2-ol is not scientifically rigorous without specific experimental evidence.

Development of Analytical Methodologies for Environmental Monitoring

Effective monitoring of environmental contaminants relies on the availability of sensitive and specific analytical methods. For halogenated volatile organic compounds, techniques such as gas chromatography (GC) coupled with detectors like electron capture detection (ECD) or mass spectrometry (MS) are commonly employed. These methods often involve a sample preparation step, such as purge-and-trap or liquid-liquid extraction, to concentrate the analyte and remove interfering substances from the matrix (e.g., water, soil).

While analytical methods for a wide array of halogenated compounds have been developed and standardized by organizations like the U.S. Environmental Protection Agency (EPA), no specific methods validated for the detection and quantification of 1,1-Dichloro-1-fluoropentan-2-ol in environmental samples were identified. The development of such a method would require the determination of optimal extraction conditions, chromatographic separation parameters, and detector settings specific to the physicochemical properties of 1,1-Dichloro-1-fluoropentan-2-ol.

Future Research Directions and Emerging Paradigms for 1,1 Dichloro 1 Fluoropentan 2 Ol Research

Integration with Green Chemistry Principles for Sustainable Production

The future synthesis of 1,1-dichloro-1-fluoropentan-2-ol will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. mun.ca This involves a shift from traditional synthetic routes, which may use hazardous reagents and produce significant waste, to more sustainable methodologies. scienceinschool.org

Key green chemistry principles applicable to the production of 1,1-dichloro-1-fluoropentan-2-ol include:

Atom Economy : Synthetic pathways should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org For instance, moving from stoichiometric reagents to catalytic approaches can significantly improve atom economy.

Use of Safer Solvents and Auxiliaries : Research will focus on replacing toxic and volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, which can also enhance reaction rates and selectivity. scienceinschool.orgresearchgate.net

Design for Energy Efficiency : Employing methods that operate at ambient temperature and pressure, such as biocatalysis or photocatalysis, can drastically reduce the energy consumption of the synthesis process. rsc.orgtechexplorist.com Mechanochemical methods, which use mechanical force to induce reactions in a solvent-free or low-solvent environment, also present an energy-efficient alternative. rsc.org

Use of Renewable Feedstocks : Future syntheses may explore starting materials derived from renewable biological sources rather than petroleum-based feedstocks.

A comparative table illustrating the potential improvements offered by a green chemistry approach for a hypothetical synthesis is presented below.

| Metric | Conventional Synthesis (Hypothetical) | Green Synthesis (Projected) |

| Principle Applied | Traditional chemical methods | Atom Economy, Safer Solvents, Catalysis nih.gov |

| Solvent | Dichloromethane, other chlorinated solvents researchgate.net | Water, Ethanol, or solvent-free scienceinschool.org |

| Catalyst | Stoichiometric acid/base | Biocatalyst (e.g., enzyme) or photocatalyst techexplorist.comnih.gov |

| Atom Economy | Low to Moderate (~50%) acs.org | High (>80%) |

| Reaction Conditions | High temperature and pressure | Ambient temperature and pressure |

| Byproducts | Significant, potentially hazardous waste | Minimal, often recyclable (e.g., succinimide) beilstein-journals.org |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to developing efficient and selective transformations involving 1,1-dichloro-1-fluoropentan-2-ol, both in its synthesis and its subsequent use as a chemical intermediate. acs.org Future research will likely investigate a diverse range of catalytic systems to control reactivity and yield.

Transition Metal Catalysis : Catalysts based on metals like palladium, rhodium, or iron can be employed for various transformations, including dehalogenation or cross-coupling reactions. beilstein-journals.org Halogenated iron porphyrins, for example, have been studied for the catalytic oxygenation of alkanes. nih.gov

Biocatalysis : Enzymes, such as dehalogenases, offer unparalleled specificity and operate under mild, environmentally benign conditions. nih.govuky.edu A key research direction would be the discovery or engineering of enzymes that can act on the dichlorofluoromethyl group or the secondary alcohol of the target molecule. Photoenzymatic processes that use light-activated enzymes could offer novel, eco-friendly pathways for fluorinated compound synthesis. techexplorist.com

Organocatalysis : The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. Chiral ammonium (B1175870) salts, for instance, have been successfully used as ion-pairing catalysts in asymmetric α-halogenation reactions, a principle that could be adapted for transformations of 1,1-dichloro-1-fluoropentan-2-ol. acs.org

Nanocatalysis : Nanostructured catalysts, including those made from transition metals and their oxides, offer high surface areas and unique reactivity for dehalogenation processes. murdoch.edu.au

| Catalyst Type | Potential Application for 1,1-dichloro-1-fluoropentan-2-ol | Advantages | Research Challenges |

| Transition Metals | Dehalogenation, C-C bond formation, Oxidation acs.org | High reactivity, well-established mechanisms. | Cost, potential for product contamination, toxicity. beilstein-journals.org |

| Biocatalysts (Enzymes) | Selective dehalogenation, stereospecific oxidation/reduction. nih.gov | High selectivity, mild conditions, biodegradable. acs.orgtechexplorist.com | Enzyme stability, substrate scope, discovery of suitable enzymes. |

| Organocatalysts | Asymmetric synthesis, functional group interconversion. acs.org | Metal-free, lower toxicity, readily available. | Lower turnover numbers compared to metal catalysts, catalyst loading. |

| Nanocatalysts | Catalytic de-halogenation, upgrading to olefins. murdoch.edu.au | High surface area, enhanced catalytic activity. | Catalyst stability, recovery from reaction mixture, scalability. |

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors, presents a paradigm shift for the synthesis of halogenated compounds like 1,1-dichloro-1-fluoropentan-2-ol. rsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mit.edu

Future research will likely focus on:

Gas-Liquid Reactions : The synthesis of fluorinated compounds often involves gaseous reagents, which can be handled more safely and efficiently in flow reactors that ensure high interfacial contact. rsc.orgmit.edu

Automated Synthesis : Integrating flow reactors with automated platforms allows for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and high-throughput screening of catalysts. emolecules.comsynplechem.com These platforms can accelerate the discovery of efficient synthetic routes for 1,1-dichloro-1-fluoropentan-2-ol and its derivatives. emolecules.comresearchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Handling of hazardous reagents in large volumes. | Small reaction volumes, better heat and pressure control. chemistryviews.org |

| Scalability | Often problematic, requires process redesign. | Straightforward, achieved by running the system for longer. mit.edu |

| Process Control | Difficult to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Efficiency | Slower reaction times, intermediate isolation steps. | Enhanced mixing leads to faster reactions, potential for telescoped steps. nih.gov |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting the behavior of 1,1-dichloro-1-fluoropentan-2-ol. acs.org Density Functional Theory (DFT) is a particularly valuable tool for studying fluorinated organic compounds. rsc.orgbohrium.com

Emerging research paradigms in this area include:

Mechanism Elucidation : DFT calculations can model reaction pathways, identify transition states, and determine activation barriers, providing deep insights into reaction mechanisms that are difficult to probe experimentally. murdoch.edu.aukisti.re.kr

Predicting Properties : Computational methods can predict the structural, electronic, and spectroscopic properties of the molecule, guiding experimental efforts. researchgate.net Studies can reveal the nature of weak intermolecular interactions, such as those involving fluorine, which are critical in crystal engineering and materials science. rsc.orgrsc.org

Catalyst Design : Simulations can be used to design and screen potential catalysts for specific transformations, accelerating the development of more efficient catalytic systems. mdpi.com This computational pre-screening reduces the time and resources spent on experimental work.

Potential in Materials Science and Polymer Chemistry as a Monomer or Precursor

The unique combination of chlorine and fluorine atoms on the same carbon suggests that 1,1-dichloro-1-fluoropentan-2-ol could be a valuable monomer or precursor in materials science. Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and low surface energy. acs.orgacs.org

Future research directions could explore:

Monomer Synthesis : The hydroxyl group of 1,1-dichloro-1-fluoropentan-2-ol could be functionalized, for example, by converting it into an acrylate (B77674) or methacrylate. rsc.org This would create a novel fluorinated monomer for polymerization.

Polymerization : The resulting monomers could be polymerized or co-polymerized to create new fluoropolymers. rsc.org The presence of the dichlorofluoromethyl group would be expected to impart unique properties to the resulting material. mdpi.com

Surface Coatings : Fluorinated polymers are widely used to create hydrophobic and oleophobic surfaces. rsc.org Polymers derived from 1,1-dichloro-1-fluoropentan-2-ol could be investigated for applications in advanced, low-surface-energy coatings.

| Property | Influence of Fluorine | Potential Application of Polymers from 1,1-dichloro-1-fluoropentan-2-ol |

| Thermal Stability | High C-F bond energy (485 kJ/mol). acs.org | High-performance materials for aerospace and automotive industries. mdpi.com |

| Chemical Resistance | Electron-withdrawing nature of fluorine protects the polymer backbone. | Linings for chemical reactors, protective coatings. |

| Low Surface Energy | Low polarizability of the C-F bond. | Hydrophobic and oleophobic coatings, anti-fouling surfaces. rsc.org |

| Low Refractive Index | Attributed to fluorine's low polarizability. acs.org | Optical fibers, anti-reflective coatings. |

Advancement of Analytical Techniques for Trace-Level Detection

As with many halogenated organic compounds, the ability to detect 1,1-dichloro-1-fluoropentan-2-ol at trace levels is crucial for environmental monitoring and process control. chromatographyonline.combohrium.com Future research will focus on developing more sensitive and selective analytical methods.

Promising areas for advancement include:

Chromatography-Mass Spectrometry : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (HRMS), are powerful tools for identifying and quantifying specific halogenated compounds. acs.orgacs.org

Total Fluorine Analysis : Methods that measure the total amount of organic fluorine (TOF) or adsorbable organic fluorine (AOF) can serve as a screening tool to detect the presence of fluorinated compounds without identifying them individually. metrohm.comnd.edu Combustion Ion Chromatography (CIC) is a key technique in this area, capable of quantifying the total fluorine content in a sample. metrohm.comqa-group.com

Novel Sensors : The development of chemical sensors, potentially using immobilized enzymes like dehalogenases, could offer rapid, in-field detection of halogenated pollutants. nih.govuky.edu

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,1-dichloro-1-fluoropentan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of halogenated alcohols like 1,1-dichloro-1-fluoropentan-2-ol often requires precise control of halogenation steps. For example, halogen positioning (e.g., Cl vs. F) significantly impacts reactivity due to differences in electronegativity and steric effects . A one-pot approach, similar to the difluorination/fragmentation process used for difluoromethyl ketones (e.g., 2,2-difluoroacetophenones), could be adapted. This involves using fluorinating agents (e.g., Selectfluor) and chlorination reagents under controlled temperatures (0–25°C) to minimize side reactions like over-halogenation or elimination . Monitoring via <sup>19</sup>F NMR can help track fluorination efficiency .

Q. How can the stereochemical configuration of 1,1-dichloro-1-fluoropentan-2-ol be confirmed experimentally?

- Methodological Answer : Chiral chromatography or polarimetry can resolve enantiomers, while <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can identify diastereotopic protons and carbons. For example, coupling constants in <sup>1</sup>H NMR (e.g., vicinal coupling ) and NOE effects can clarify spatial arrangements. Computational modeling (DFT or MD simulations) may further validate stereochemical assignments by comparing calculated vs. observed spectra .

Q. What analytical techniques are critical for characterizing halogenated alcohols like 1,1-dichloro-1-fluoropentan-2-ol?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Determines molecular formula and isotopic patterns (e.g., Cl’s ratio).

- Vibrational Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm, C-F at ~1100 cm).

- Multi-nuclear NMR : <sup>19</sup>F NMR detects fluorine environments, while <sup>1</sup>H/<sup>13</sup>C NMR resolves backbone structure .

- X-ray Crystallography : Definitive for absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine influence the acidity of the hydroxyl group in 1,1-dichloro-1-fluoropentan-2-ol compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing nature of Cl and F increases hydroxyl acidity. Experimental determination via pH titration or computational analysis (e.g., pKa prediction using COSMO-RS) can quantify this effect. Compare with analogs like 2-pentanol (pKa ~19) and 1-fluoro-2-pentanol. DFT calculations of charge distribution at the O-H bond provide mechanistic insights .

Q. What strategies can resolve contradictions in reactivity data for halogenated alcohols during nucleophilic substitution reactions?

- Methodological Answer : Conflicting reactivity may arise from competing elimination (E2) vs. substitution (S2) pathways. Kinetic studies under varying conditions (temperature, solvent polarity) can isolate dominant mechanisms. For example, polar aprotic solvents (e.g., DMSO) favor S2, while bulky bases promote elimination. Isotopic labeling (e.g., ) can track substitution outcomes .

Q. How can computational modeling predict the environmental persistence or toxicity of 1,1-dichloro-1-fluoropentan-2-ol?